molecular formula C9H7F3O2 B2963185 Benzyl 2,2,2-trifluoroacetate CAS No. 351-70-2

Benzyl 2,2,2-trifluoroacetate

Cat. No. B2963185
CAS RN: 351-70-2
M. Wt: 204.148
InChI Key: HDYQLGLEPPGPEV-UHFFFAOYSA-N
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Description

Benzyl 2,2,2-trifluoroacetate, also known as Benzyl trifluoroacetate, is a chemical compound with the molecular formula C9H7F3O2 . It has an average mass of 204.146 Da and a monoisotopic mass of 204.039810 Da .


Molecular Structure Analysis

Benzyl 2,2,2-trifluoroacetate contains a total of 21 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

Benzyl 2,2,2-trifluoroacetate has a density of 1.3±0.1 g/cm3, a boiling point of 194.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.0±3.0 kJ/mol and a flash point of 57.8±18.2 °C . The compound has an index of refraction of 1.450 and a molar refractivity of 42.7±0.3 cm3 .

Safety and Hazards

The safety data sheet for Benzyl 2,2,2-trifluoroacetate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

benzyl 2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYQLGLEPPGPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,2,2-trifluoroacetate

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